Cas no 68692-83-1 (Propanediamide,2-ethyl-2-(4-methylphenyl)-)

Propanediamide,2-ethyl-2-(4-methylphenyl)- structure
68692-83-1 structure
Product Name:Propanediamide,2-ethyl-2-(4-methylphenyl)-
CAS No:68692-83-1
MF:C12H16N2O2
MW:220.267642974854
CID:521327
PubChem ID:600934
Update Time:2025-04-19

Propanediamide,2-ethyl-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Propanediamide,2-ethyl-2-(4-methylphenyl)-
    • 2-ethyl-2-(4-tolyl)malonamide
    • 2-ETHYL-2-(P-TOLYL)MALONAMIDE
    • 2-ethyl-2-(4-methylphenyl)propanediamide
    • OUDOLYGETKWQIK-UHFFFAOYSA-N
    • EINECS 272-083-3
    • Propanediamide, 2-ethyl-2-(4-methylphenyl)-
    • 2-Ethyl-2-(4-methylphenyl)propanediimidic acid
    • 2-Ethyl-2-(4-methylphenyl)malonamide #
    • 68692-83-1
    • 2-ethyl-2-(p-tolyl)-propanedioic acid amide
    • 2-Ethyl-2-(4-methylphenyl)malonamide
    • Methyl pema
    • DTXSID30988387
    • NS00124194
    • AKOS024322253
    • Inchi: 1S/C12H16N2O2/c1-3-12(10(13)15,11(14)16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,15)(H2,14,16)
    • InChI Key: OUDOLYGETKWQIK-UHFFFAOYSA-N
    • SMILES: O=C(C(C(N)=O)(C1C=CC(C)=CC=1)CC)N

Computed Properties

  • Exact Mass: 220.12128
  • Monoisotopic Mass: 220.121178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 86.2

Experimental Properties

  • Density: 1.156
  • Boiling Point: 452.1°C at 760 mmHg
  • Flash Point: 227.2°C
  • Refractive Index: 1.555
  • PSA: 86.18
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